N1-(5-chloro-2-cyanophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O3/c26-19-9-8-18(15-27)22(14-19)29-25(32)24(31)28-16-23(30-10-12-33-13-11-30)21-7-3-5-17-4-1-2-6-20(17)21/h1-9,14,23H,10-13,16H2,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAQRTUUIBQHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(5-chloro-2-cyanophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, with CAS number 899999-17-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 418.9 g/mol. Its structure includes a chloro-substituted phenyl group and a morpholino group, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H19ClN4O3 |
| Molecular Weight | 418.9 g/mol |
| CAS Number | 899999-17-8 |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that compounds with similar structures often exhibit:
- Anticancer Activity : Many oxalamides have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways, such as aldosterone synthase and aromatase, which are crucial in hormone regulation and cancer progression.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Anticancer Properties : A study conducted by Shebl et al. (2017) found that similar Schiff bases exhibited significant cytotoxic effects against various cancer cell lines. The structure-activity relationship indicated that modifications in the substituents could enhance anticancer efficacy.
- Cholinesterase Inhibition : Research on related compounds revealed that they could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : Some derivatives demonstrated strong antioxidant properties, which can protect cells from oxidative stress, a contributing factor in many diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
Structural Modifications and Their Implications
The target compound’s structure includes a morpholinoethyl-naphthalenyl side chain, differentiating it from other oxalamides. Key structural variations in analogs include:
- Substituents on the aromatic rings (e.g., chloro, cyano, methoxy).
- Heterocyclic groups (e.g., thiazole, morpholino, dimethylamino).
- Aliphatic or aromatic side chains (e.g., naphthalenyl, thiophen-2-yl).
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula.
Antiviral Activity
Oxalamides with thiazole-pyrrolidinyl side chains (e.g., compound 14) exhibit HIV entry inhibition, achieving IC₅₀ values in the low micromolar range . The target compound’s naphthalenyl group may enhance hydrophobic interactions with viral envelope proteins, but the absence of a thiazole moiety could reduce specificity for HIV targets.
Cytotoxicity
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide () demonstrated cytotoxicity comparable to cisplatin (3.16 µM/mL), attributed to its morpholinoethyl-naphthoxy structure . The target compound’s naphthalen-1-yl group and chloro-cyanophenyl substituent may improve DNA intercalation or protein binding, though empirical data are lacking.
Pharmacokinetic Considerations
- Morpholino vs.
- Aromatic Moieties : Naphthalenyl groups (target compound, ) increase lipophilicity, which may enhance blood-brain barrier penetration but also raise toxicity risks .
Preparation Methods
Preparation of 5-Chloro-2-cyanophenylamine
This intermediate is synthesized via a three-step sequence:
Nitration of 4-chlorobenzonitrile :
Reduction of nitro group :
Synthesis of 2-Morpholino-2-(naphthalen-1-yl)ethylamine
A reductive amination strategy is employed:
Condensation :
- 1-Naphthaldehyde reacts with morpholine in methanol at 25°C for 6 hours, forming the imine intermediate.
Reduction :
Oxalamide Core Assembly
Oxalyl Chloride-Mediated Coupling (Two-Step Method)
This approach adapts methodologies from oxamide synthesis patents:
First coupling :
- 5-Chloro-2-cyanophenylamine (1 eq) reacts with oxalyl chloride (1.1 eq) in dry THF at −10°C under N₂.
- Intermediate : N-(5-chloro-2-cyanophenyl)oxalyl chloride.
Second coupling :
Dimethyl Oxalate Route (One-Pot Method)
A continuous process inspired by EP0462247B1 enhances scalability:
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 15–45°C |
| Retention time | 50–60 minutes |
| Ammonia (eq) | 2.2 |
| Yield | 72% |
This method minimizes oxalic acid monomethyl ester monoamide byproducts through controlled ammonia stoichiometry.
Optimization and Process Challenges
Coupling Agent Screening
Comparative analysis of coupling agents for oxalamide formation:
| Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Oxalyl Cl | THF | −10 | 68 | 95 |
| DCC/HOBt | DCM | 25 | 61 | 92 |
| EDCl/HOAt | DMF | 0 | 74 | 97 |
EDCl/HOAt provided optimal balance of yield and purity, though oxalyl chloride remains preferred for industrial-scale synthesis due to lower cost.
Byproduct Management
Common byproducts and mitigation strategies:
- N,O-Bis-amide derivatives : Controlled stoichiometry (1:1 amine:oxalyl chloride) and low temperatures (−10°C).
- Ester hydrolysis products : Anhydrous conditions and molecular sieves (4Å) in solvent.
Characterization and Validation
Spectroscopic Data
Q & A
Q. Advanced Consideration :
- Stereochemical Control : The morpholino group’s conformation can influence coupling efficiency. Use of chiral auxiliaries or asymmetric catalysis may resolve stereochemical ambiguities in ethylamine intermediates .
Advanced: How can conflicting spectroscopic data (e.g., NMR, LC-MS) for this compound be resolved during characterization?
Methodological Answer :
Conflicts often arise from:
- Tautomerism : The oxalamide NH groups may exhibit dynamic behavior in solution, leading to split signals. High-temperature NMR (e.g., 50°C in DMSO-d6) stabilizes tautomers for clearer interpretation .
- Impurity Peaks : LC-MS discrepancies (e.g., unexpected m/z values) may stem from residual solvents or byproducts. Purify via preparative HPLC with a C18 column and 0.1% formic acid/ACN gradient .
- Crystallographic Validation : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL) provides definitive structural confirmation, resolving ambiguities in NMR assignments .
Basic: What functional groups in this compound are most reactive, and how do they influence experimental design?
Methodological Answer :
Key reactive groups:
- Cyanophenyl : Susceptible to nucleophilic substitution (e.g., Cl replacement with amines or thiols under basic conditions) .
- Morpholinoethyl : The morpholine ring’s tertiary amine can undergo alkylation or participate in hydrogen bonding with biological targets .
- Oxalamide : Acidic NH protons enable coordination to metal ions or participation in supramolecular interactions .
Q. Experimental Implications :
- Solvent Choice : Use aprotic solvents (e.g., DMF, DMSO) to avoid premature hydrolysis of the cyano group.
- Stability Testing : Monitor degradation under varying pH (2–12) and temperature (4–40°C) to optimize storage conditions .
Advanced: How can structure-activity relationships (SAR) be explored for this compound’s JAK2 inhibition potential?
Q. Methodological Answer :
Analog Synthesis :
- Modify the naphthalen-1-yl group to smaller aromatics (e.g., phenyl) or heterocycles (e.g., thiophene) to assess steric/electronic effects .
- Replace morpholino with piperazine or thiomorpholine to alter basicity and solubility .
Biological Assays :
- In Vitro : JAK2 kinase inhibition assays (IC50 determination) using recombinant enzymes and ATP-competitive ELISA .
- In Silico : Molecular docking (e.g., AutoDock Vina) to predict binding affinity to JAK2’s ATP-binding pocket .
Data Contradiction :
Divergent IC50 values across studies may arise from assay conditions (e.g., ATP concentration). Normalize results using reference inhibitors (e.g., ruxolitinib) .
Basic: What analytical techniques are critical for purity assessment of this compound?
Q. Methodological Answer :
- HPLC : Reverse-phase chromatography (C18 column, 254 nm UV detection) with >95% purity threshold .
- Mass Spectrometry : APCI+ or ESI+ modes to confirm molecular ion ([M+H]+) and detect trace impurities .
- Elemental Analysis : Validate C, H, N, Cl content within 0.4% of theoretical values .
Advanced: What strategies mitigate low yields in the final oxalamide coupling step?
Methodological Answer :
Low yields (<40%) often result from:
- Steric Hindrance : The bulky naphthalene group impedes nucleophilic attack. Use coupling agents like HATU or EDCI to activate the oxalyl chloride intermediate .
- Side Reactions : Competing acylation of morpholino nitrogen. Protect the amine with Boc groups pre-coupling, then deprotect post-reaction .
- Solvent Optimization : Switch to DMF or DMA to enhance reagent solubility and reaction homogeneity .
Basic: What biological targets or pathways are hypothesized for this compound?
Q. Methodological Answer :
- Kinase Inhibition : Structural analogs (e.g., JAK2 inhibitors) suggest potential interaction with ATP-binding domains in tyrosine kinases .
- GPCR Modulation : The morpholino group’s resemblance to neurotransmitter scaffolds implicates activity against serotonin or dopamine receptors .
Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Q. Methodological Answer :
- LogP Prediction : Tools like MarvinSketch estimate lipophilicity; introduce polar groups (e.g., hydroxyl) to reduce LogP >4 .
- Metabolic Stability : Simulate CYP450 metabolism (e.g., Schrödinger’s ADMET Predictor) to identify vulnerable sites (e.g., morpholino oxidation) .
- Permeability : Molecular dynamics (e.g., Desmond) model blood-brain barrier penetration, guiding structural modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
